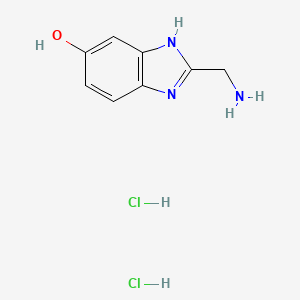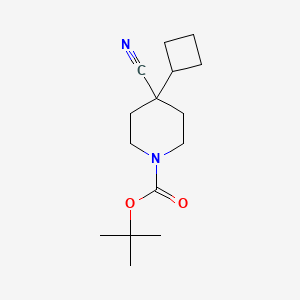
Tert-butyl 4-bromo-2-chlorophenethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the reaction of tert-butyl carbamate with 4-bromo-2-chlorophenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions on the phenyl ring. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the phenyl ring or the carbamate moiety.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, which involve the formation of biaryl compounds via palladium-catalyzed cross-coupling with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like cesium carbonate.
Major Products:
- Substituted phenyl derivatives.
- Biaryl compounds from Suzuki coupling.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines .
Biology and Medicine:
- Potential precursor for pharmacophore elements in drug discovery.
- Investigated for its role in the synthesis of compounds with anti-HIV activity .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the development of agrochemicals and materials science.
作用機序
The mechanism of action of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate largely depends on its application. In Suzuki coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products . The presence of the BOC protection group enhances its stability and reactivity in these reactions.
類似化合物との比較
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the ethyl linkage.
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the substituted phenyl ring.
tert-Butyl (4-bromobutyl)carbamate: Similar structure but with a different alkyl chain length.
Uniqueness:
- The combination of the tert-butyl group, carbamate moiety, and substituted phenyl ring makes tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate unique in its reactivity and potential applications.
- The presence of both bromine and chlorine substituents on the phenyl ring provides additional sites for functionalization and derivatization.
特性
分子式 |
C13H17BrClNO2 |
|---|---|
分子量 |
334.63 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChIキー |
QMJZCOICUUDMQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)




![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)




